2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15F3N2O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal-Free Synthesis of Polysubstituted Pyrroles
An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed. This method involves intermolecular cycloaddition in the presence of surfactants using water as a solvent, showcasing an environmentally friendly approach to synthesizing complex pyrrole structures with potential applications in various fields of chemistry and materials science (Kumar, Rāmānand, & Tadigoppula, 2017).
Ethylene Oligomerization Catalysts
Nickel(II) complexes chelated by (amino)pyridine ligands have shown significant activity as ethylene oligomerization catalysts. These complexes demonstrate the influence of ligand structure on catalytic activity, providing insights into the design of more efficient catalysts for polymer production (Nyamato, Ojwach, & Akerman, 2016).
Pyrrolidine-Quinolines Synthesis and Biomolecular Binding
New series of pyrrolidine-quinolines have been synthesized via Buchwald–Hartwig amination, showing strong interactions with ct-DNA. This suggests their potential application in developing new pharmaceuticals and studying DNA interactions (Bonacorso et al., 2018).
Synthesis of Aminopyrroles
A strategy involving azirine ring expansion has been used for synthesizing trifluoromethyl-substituted aminopyrroles, which are valuable intermediates for pharmaceuticals and agrochemicals. This demonstrates the importance of innovative synthetic routes in accessing fluorinated heterocycles (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Palladium(II) Complexes in Methoxycarbonylation
Palladium(II) complexes of (pyridyl)imine ligands have been utilized as catalysts for the methoxycarbonylation of olefins, further underscoring the role of pyrrolidine derivatives in catalysis and organic synthesis (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Properties
IUPAC Name |
2-amino-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-16-5-6-3-14(8(15)2-13)4-7(6)9(10,11)12/h6-7H,2-5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXGONHFXQEJQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)C(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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